ethyl 2-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A) is a heterocyclic derivative featuring a thiazolo[3,2-a]pyrimidine core fused with a 5-bromoindole moiety. Its structure includes a Z-configured indolylidene substituent at position 2, a phenyl group at position 5, and a methyl group at position 7, all contributing to its unique stereoelectronic properties . The compound’s synthesis typically involves multicomponent reactions, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives, where cyclocondensation of thiouracil derivatives with aldehydes and halogenated reagents is common .
Properties
IUPAC Name |
ethyl (2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O4S/c1-3-32-23(31)17-12(2)26-24-28(19(17)13-7-5-4-6-8-13)22(30)20(33-24)18-15-11-14(25)9-10-16(15)27-21(18)29/h4-11,19H,3H2,1-2H3,(H,27,29)/b20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWCYQGXLKSHQE-ZZEZOPTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=C4C5=C(C=CC(=C5)Br)NC4=O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)NC4=O)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate with azomethine ylide, which is generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, making it a candidate for drug development.
Medicine: The compound’s anticancer and anti-inflammatory properties are of particular interest for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Research Findings and Gaps
Crystallographic Data : The crystal structure of Compound A remains unreported, limiting insights into its intermolecular interactions. Analogues like B and C exhibit π-halogen and C–H···O hydrogen bonds, suggesting A may form similar motifs .
Synthetic Optimization : Higher yields for A may require modified reaction conditions, such as microwave-assisted synthesis, as demonstrated for related heterocycles .
Biological Activity
Overview
Ethyl 2-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound known for its diverse biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine class and has been studied for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
The biological activity of this compound is attributed to its interaction with various molecular targets within the body. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cellular processes. This inhibition disrupts metabolic pathways that are often exploited by cancer cells or pathogens.
- Receptor Modulation : By binding to certain receptors, the compound can modulate signaling pathways that lead to therapeutic effects. This modulation may enhance or inhibit cellular responses depending on the target receptor.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
Case Study : In vitro assays showed that the compound induced apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-xL. The IC50 values for different cancer cell lines ranged from 10 to 25 µM, indicating potent activity against tumor proliferation .
Anti-inflammatory Activity
The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound led to a significant reduction in swelling and pain compared to control groups . The mechanism is believed to involve the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via intramolecular cyclization or condensation reactions. A typical approach involves reacting 2-aminothiazol-4(5H)-one derivatives with substituted benzaldehyde analogs under reflux in acetic acid . Optimization includes adjusting stoichiometry (e.g., 1.1 equiv of aldehyde for complete reaction), using sodium acetate as a base, and controlling reflux time (3–5 hours). Yields can exceed 70% when electron-withdrawing groups (e.g., bromine) are present on the benzylidene moiety .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- IR/NMR/GCMS : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ in IR) and molecular connectivity.
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding between carbonyl groups and aromatic rings). For example, monoclinic crystal systems (space group P21/n) with unit cell parameters a = 7.5363 Å, b = 18.178 Å, and β = 94.465° have been reported .
- Data-to-parameter ratios >13 ensure high reliability in structural assignments .
Advanced Research Questions
Q. How do substituents at the 2- and 5-positions influence biological activity and physicochemical properties?
Systematic SAR studies reveal:
- 2-position substituents : Electron-withdrawing groups (e.g., Br, Cl) enhance antibacterial activity against Gram-positive bacteria (MIC ≤25 µg/mL) by increasing electrophilicity . Methoxy groups reduce activity due to steric hindrance .
- 5-position substituents : Aryl groups (e.g., 3,4-dimethoxyphenyl) improve solubility via π-π stacking, while halogens (e.g., 4-chlorophenyl) enhance membrane permeability .
- Table : Biological activity vs. substituents
| Substituent (2-position) | MIC (µg/mL, S. aureus) | LogP |
|---|---|---|
| Br | 25 | 3.2 |
| OMe | >100 | 2.8 |
Q. How can contradictory data on biological activity be resolved?
Contradictions often arise from variations in bacterial strains or assay conditions. To address this:
- Standardize assays : Use CLSI guidelines for MIC determination.
- Comparative studies : Test analogs under identical conditions. For example, bromine-substituted derivatives show consistent activity against S. aureus but not E. coli, suggesting Gram-specific targeting .
- Computational modeling : MD simulations can predict binding affinity to targets like DNA gyrase, explaining discrepancies .
Q. What insights do crystallographic studies provide about molecular conformation and packing?
X-ray analyses reveal:
- Planarity : The thiazolopyrimidine core is nearly planar (mean deviation ≤0.03 Å), facilitating π-stacking with biological targets .
- Intermolecular interactions : C–H···O hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, while bromine atoms participate in halogen bonding (Br···S, 3.4 Å) .
- Torsion angles : The benzylidene group adopts a Z-configuration (torsion angle ~175°), critical for bioactive conformation .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time by 40% .
- Crystallography : Employ high-resolution synchrotron X-ray sources (λ = 0.7 Å) for ambiguous structures .
- Biological assays : Combine in vitro MIC tests with in silico ADMET profiling to prioritize lead compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
